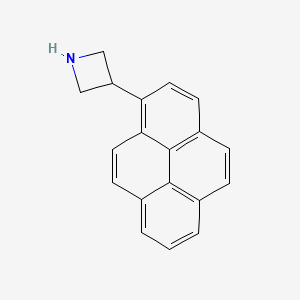
3-(1-Pyrenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Pyrenyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring with a pyrene moiety attached at the third position. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The pyrene group, a polycyclic aromatic hydrocarbon, is known for its fluorescence properties, making this compound an interesting compound for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Pyrenyl)azetidine typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines under mild conditions.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of microwave irradiation to enhance reaction rates and yields. For example, the one-pot synthesis of azetidines from alkyl dihalides and primary amines under microwave conditions has been reported . This method is advantageous due to its simplicity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Pyrenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the pyrene moiety.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Saturated amine derivatives.
Substitution: Various substituted azetidines with functional groups at the nitrogen or pyrene positions.
Applications De Recherche Scientifique
3-(1-Pyrenyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex polyamines and polymers.
Biology: Its fluorescence properties make it useful in bioimaging and as a fluorescent probe.
Mécanisme D'action
The mechanism of action of 3-(1-Pyrenyl)azetidine is primarily driven by its ring strain and the presence of the pyrene moiety. The ring strain facilitates various chemical transformations, while the pyrene group imparts fluorescence properties. The compound can interact with molecular targets through π-π stacking interactions and hydrogen bonding, influencing biological pathways and chemical reactions .
Comparaison Avec Des Composés Similaires
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing rings with minimal ring strain and distinct chemical behavior.
Uniqueness of 3-(1-Pyrenyl)azetidine: this compound stands out due to its four-membered ring structure, which balances ring strain and stability, and the presence of the pyrene moiety, which adds unique fluorescence properties. This combination makes it a versatile compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C19H15N |
|---|---|
Poids moléculaire |
257.3 g/mol |
Nom IUPAC |
3-pyren-1-ylazetidine |
InChI |
InChI=1S/C19H15N/c1-2-12-4-5-14-6-8-16(15-10-20-11-15)17-9-7-13(3-1)18(12)19(14)17/h1-9,15,20H,10-11H2 |
Clé InChI |
PZYSQNUQGXAJIC-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



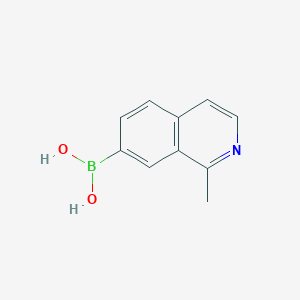

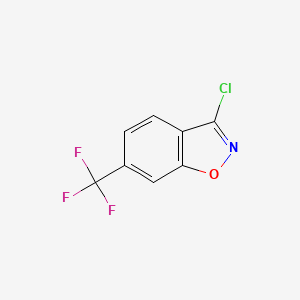

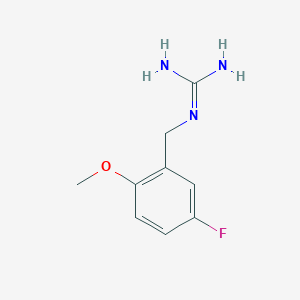
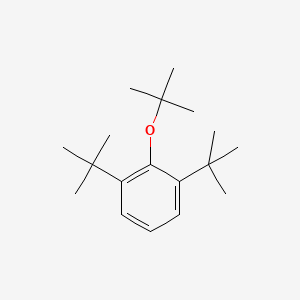
![6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline](/img/structure/B13701563.png)

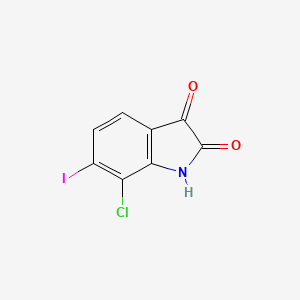
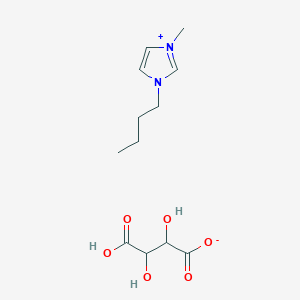

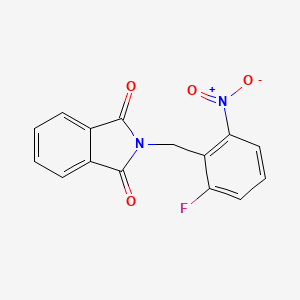
![2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13701606.png)
